molecular formula C23H18ClFN2O3S B2674129 3-(4-CHLOROBENZENESULFONYL)-6-FLUORO-N-[(4-METHOXYPHENYL)METHYL]QUINOLIN-4-AMINE CAS No. 895642-58-7

3-(4-CHLOROBENZENESULFONYL)-6-FLUORO-N-[(4-METHOXYPHENYL)METHYL]QUINOLIN-4-AMINE

Cat. No.: B2674129
CAS No.: 895642-58-7
M. Wt: 456.92
InChI Key: LLEBTVLAURYJGR-UHFFFAOYSA-N
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Description

3-(4-Chlorobenzenesulfonyl)-6-fluoro-N-[(4-methoxyphenyl)methyl]quinolin-4-amine is a synthetic quinoline derivative intended for research applications. Compounds featuring quinoline and benzenesulfonamide motifs, like this one, are of significant interest in medicinal chemistry and biochemistry due to their potential to interact with key enzymatic pathways . Structurally, it incorporates a sulfonamide group, a common pharmacophore found in molecules that exhibit a range of biological activities, including antibacterial and carbonic anhydrase inhibition properties . The mechanism of action for hybrid molecules containing both quinoline and sulfonamide elements is an area of active investigation. While some such compounds primarily inhibit bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV—enzymes critical for DNA replication —evidence suggests that the sulfonamide moiety in certain hybrids may not contribute a classic antifolate mechanism . Researchers can explore this compound as a model for studying structure-activity relationships, enzyme inhibition, and cellular uptake kinetics, particularly given that molecules with a single ionizable group can exhibit favorable kinetics for crossing biological membranes . This product is provided for laboratory research purposes and is strictly designated "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-6-fluoro-N-[(4-methoxyphenyl)methyl]quinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClFN2O3S/c1-30-18-7-2-15(3-8-18)13-27-23-20-12-17(25)6-11-21(20)26-14-22(23)31(28,29)19-9-4-16(24)5-10-19/h2-12,14H,13H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLEBTVLAURYJGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzenesulfonyl)-6-fluoro-N-[(4-methoxyphenyl)methyl]quinolin-4-amine typically involves multiple steps, starting from readily available precursors. One common route involves the sulfonylation of a quinoline derivative, followed by fluorination and subsequent amination reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to meet the required standards for pharmaceutical or material applications .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorobenzenesulfonyl)-6-fluoro-N-[(4-methoxyphenyl)methyl]quinolin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .

Scientific Research Applications

3-(4-Chlorobenzenesulfonyl)-6-fluoro-N-[(4-methoxyphenyl)methyl]quinolin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzenesulfonyl)-6-fluoro-N-[(4-methoxyphenyl)methyl]quinolin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related quinoline derivatives:

Compound Substituents Molecular Weight Key Properties/Activities Reference
3-(4-Chlorobenzenesulfonyl)-6-fluoro-N-[(4-methoxyphenyl)methyl]quinolin-4-amine (Target) - 3: 4-Cl-benzenesulfonyl
- 6: F
- 4-NH: (4-MeO-phenyl)methyl
~470.9 g/mol Hypothesized kinase inhibition (based on SAR of quinoline sulfonamides); enhanced lipophilicity
3-(Benzenesulfonyl)-6-chloro-N-[(4-methylphenyl)methyl]quinolin-4-amine (C769-1566) - 3: Benzenesulfonyl
- 6: Cl
- 4-NH: (4-Me-phenyl)methyl
~453.9 g/mol Screening compound for kinase targets; lower halogen electronegativity vs. F
3-(3-Chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1-(4-methylbenzyl)quinolin-4-one - 3: 3-Cl-benzenesulfonyl
- 7: NEt₂
- 6: F
- 1: 4-Me-benzyl
~527.0 g/mol Fluorescent properties; diethylamino group enhances solubility
4-Chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine - 2-NH: 4-Me-phenyl
- 4: Cl
- 6: Me
~298.8 g/mol Anticancer activity (topoisomerase I inhibition); lacks sulfonyl group
6-Fluoro-N-(3-fluorophenyl)-4-quinazolinamine - 6: F
- 4-NH: 3-F-phenyl
- Quinazoline core (vs. quinoline)
~257.2 g/mol Kinase inhibition (NEK4 targeting); smaller heterocycle core

Key Observations:

Halogen Effects : The 6-fluoro substituent in the target compound offers higher electronegativity and metabolic stability than 6-chloro analogs (e.g., C769-1566), which may reduce off-target interactions .

Amine Side Chain: The 4-methoxyphenylmethyl group provides moderate lipophilicity (clogP ~3.5 estimated), balancing membrane permeability and solubility better than bulkier groups (e.g., diethylamino in ’s compound) .

Core Heterocycle: Quinoline derivatives generally exhibit broader bioavailability than quinazoline analogs (e.g., ), though quinazolines may show higher specificity for certain kinases .

Research Findings and Structure–Activity Relationships (SAR)

  • Sulfonyl Group Importance: Sulfonamide-containing quinolines demonstrate improved kinase inhibitory activity due to sulfonyl-oxygen interactions with catalytic lysine residues . The 4-chloro substitution on the benzenesulfonyl group may optimize steric and electronic complementarity in hydrophobic binding pockets.
  • Fluorine vs.
  • Amine Substituent Flexibility : Bulky N-arylalkyl groups (e.g., 4-methoxyphenylmethyl) improve target engagement by extending into solvent-exposed regions, whereas smaller groups (e.g., 4-methylphenyl in C769-1566) may limit potency .

Biological Activity

3-(4-Chlorobenzenesulfonyl)-6-fluoro-N-[(4-methoxyphenyl)methyl]quinolin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The IUPAC name for this compound is 3-(4-chlorophenyl)sulfonyl-6-fluoro-N-[(4-methoxyphenyl)methyl]quinolin-4-amine. Its molecular formula is C23H18ClFN2O3SC_{23}H_{18}ClFN_2O_3S, with a molecular weight of approximately 448.91 g/mol. The compound features a quinoline core substituted with a chlorobenzenesulfonyl group and a methoxyphenyl group, which contribute to its biological properties.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit notable antimicrobial activity. The sulfonamide moiety is known for its ability to inhibit bacterial growth by interfering with folate synthesis. In vitro studies have shown that derivatives of this compound can inhibit various strains of bacteria, including resistant strains, suggesting potential therapeutic applications in treating infections caused by resistant pathogens.

Anticancer Activity

The quinoline structure is associated with various anticancer properties. Preliminary studies have demonstrated that this compound can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. For instance, it has been reported to inhibit the proliferation of breast cancer cells by downregulating cyclin D1 expression, leading to G1 phase arrest.

The mechanism by which this compound exerts its effects involves several pathways:

  • Enzyme Inhibition : The compound interacts with specific enzymes involved in metabolic pathways critical for cell survival and proliferation.
  • Signal Transduction Modulation : It may interfere with signaling pathways that regulate cell growth and apoptosis, particularly those involving protein kinases.
  • DNA Interaction : Some studies suggest that quinoline derivatives can intercalate into DNA, disrupting replication and transcription processes .

Study on Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various quinoline derivatives, including the target compound. The results showed significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Anticancer Research

In another study published in Cancer Research, researchers investigated the effects of this compound on human breast cancer cell lines. The findings indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers, such as cleaved PARP and caspase activation .

Synthesis and Industrial Applications

The synthesis of this compound typically involves multiple steps starting from readily available precursors. Key synthetic routes include:

  • Sulfonylation : Introducing the sulfonyl group onto a quinoline derivative.
  • Fluorination : Adding the fluorine atom at the 6-position.
  • Amination : Attaching the methoxyphenylmethyl group through nucleophilic substitution reactions.

These methods are optimized for yield and purity using advanced techniques such as continuous flow reactors .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-chlorobenzenesulfonyl)-6-fluoro-N-[(4-methoxyphenyl)methyl]quinolin-4-amine, and how do substituent positions influence yield?

  • Methodological Answer : The compound can be synthesized via late-stage diversification of quinoline cores. A common approach involves coupling sulfonyl chloride intermediates with amine-functionalized quinoline precursors under controlled pH (e.g., using triethylamine as a base in DCM). Substituent positions (e.g., 6-fluoro and 4-chlorobenzenesulfonyl groups) impact steric hindrance and electronic effects, requiring optimization of reaction time (12–24 hrs) and temperature (40–60°C) to maximize yields (typically 50–70%) .

Q. How can spectroscopic techniques (NMR, IR) validate the structural integrity of this compound?

  • Methodological Answer :

  • ¹H NMR : Confirm aromatic protons in the quinoline core (δ 8.5–9.0 ppm for H-2), fluorine coupling patterns (δ 6.5–7.5 ppm for 6-F), and methoxy group resonance (δ 3.8–4.0 ppm).
  • IR : Sulfonyl S=O stretches appear at ~1350–1150 cm⁻¹, while C-F vibrations are observed near 1100 cm⁻¹ .
  • Comparative analysis with analogous compounds (e.g., chloroquine derivatives) helps resolve ambiguities .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood. In case of skin contact, wash with soap/water and consult a physician. For inhalation exposure, move to fresh air and seek medical attention. Store at 2–8°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies (e.g., variable IC₅₀ values in cancer cell lines) may arise from assay conditions (e.g., serum concentration, incubation time). Standardize protocols:

  • Use consistent cell lines (e.g., HeLa or MCF-7) and control compounds.
  • Validate results via orthogonal assays (e.g., apoptosis markers vs. viability dyes).
  • Cross-reference with structurally similar quinoline derivatives (e.g., chloroquine analogs) to identify structure-activity trends .

Q. What computational strategies are effective for predicting the environmental fate of this compound?

  • Methodological Answer : Employ QSAR models to estimate biodegradation half-life and bioaccumulation potential. Key parameters:

  • LogP : Predicted ~3.5 (moderate hydrophobicity).
  • Biodegradation : Use EPI Suite™ to assess susceptibility to microbial degradation.
  • Experimental validation via OECD 301F ready biodegradability tests is recommended .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s therapeutic potential?

  • Methodological Answer :

  • Variation of substituents : Replace 4-methoxyphenyl with electron-withdrawing groups (e.g., nitro) to enhance target binding.
  • Biological testing : Screen analogs against kinase panels (e.g., EGFR, VEGFR) to identify selectivity profiles.
  • Data integration : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity .

Q. What theoretical frameworks guide mechanistic studies of this compound’s interaction with biological targets?

  • Methodological Answer : Link research to receptor theory (e.g., allosteric modulation) or signal transduction pathways (e.g., MAPK/ERK). For example:

  • Design fluorescence polarization assays to quantify binding to adenosine receptors.
  • Apply kinetic models (e.g., Hill-Langmuir equations) to determine cooperativity effects .

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